N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide

Structure-Activity Relationship Data Gap Screening Compound

This 2-oxo-2H-chromene-3-carboxamide is a unique chemical probe for exploratory research. Unlike published analogs, the 3-fluorophenyl-5-oxopyrrolidin-3-yl substituent is entirely novel, with no public bioactivity data – both positive and negative results are publishable. Its physicochemical profile (MW 366.3, XLogP3 2.3) differs markedly from smaller, more lipophilic 5-oxopyrrolidine series members, making it ideal for hypothesis testing on drug-like properties. Procure this 95% pure compound as a core scaffold for focused library synthesis or to generate proprietary SAR data in S1P receptor modulation or selective anti-H. pylori screening.

Molecular Formula C20H15FN2O4
Molecular Weight 366.348
CAS No. 905662-33-1
Cat. No. B2968617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide
CAS905662-33-1
Molecular FormulaC20H15FN2O4
Molecular Weight366.348
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C20H15FN2O4/c21-13-5-3-6-15(9-13)23-11-14(10-18(23)24)22-19(25)16-8-12-4-1-2-7-17(12)27-20(16)26/h1-9,14H,10-11H2,(H,22,25)
InChIKeyHFPIRXZCHMDCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 905662-33-1): Chemical Identity and Procurement Baseline


N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 905662-33-1) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide class [1]. This class has been broadly investigated for modulating sphingosine-1-phosphate (S1P) receptors and for selective anti-Helicobacter pylori activity [1][2]. The compound is commercially available from several suppliers as a research-grade screening compound, with a typical stated purity of 95% [3]. However, no quantitative biological activity data for this specific compound are available in the peer-reviewed public domain, precluding any direct, evidence-based claims of therapeutic or functional superiority at this time.

Why Generic Substitution Fails for N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide: The Current Evidence Gap


Generic substitution within the 2-oxo-2H-chromene-3-carboxamide class is not scientifically justifiable because known Structure-Activity Relationships (SAR) demonstrate that minor structural modifications lead to profound changes in biological activity and target selectivity [1][2]. Research on this scaffold has shown that specific N-substitutions on the chromene carboxamide dictate the difference between potent S1P receptor modulation and selective antibacterial activity, with reported MIC values varying by over three orders of magnitude (from 0.0039 to >16 µg/mL) across closely related analogs [1][2][3]. However, no public data exists for the specific 1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl substituent. Therefore, any procurement decision for this compound is an empirical choice made without the backing of established differential efficacy data, underscoring its role as a unique probe for exploratory research rather than a validated lead.

Quantitative Differentiation Evidence for CAS 905662-33-1: A Data Availability Assessment


Target Compound Data Deficiency vs. Well-Characterized Class SAR

An exhaustive search of the peer-reviewed literature and authoritative databases (PubChem, ChEMBL) reveals no quantitative biological activity data (IC50, EC50, Ki, MIC, etc.) for N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide [1]. This is in stark contrast to its parent class, where extensive SAR data is published. For example, related 2-oxo-2H-chromene-3-carboxamide derivatives exhibit highly selective and potent anti-H. pylori activity with MICs ranging from 0.0039 to 16 µg/mL [2], and others show potent S1P receptor modulation [3]. The target compound's unique 3-fluorophenyl-5-oxopyrrolidine amide motif is novel within this class and has not been publicly evaluated, making its actual biological profile unknown relative to established class benchmarks. This complete absence of data is the primary 'differentiation' at this stage, positioning the compound as a high-risk, high-reward probe for exploratory research.

Structure-Activity Relationship Data Gap Screening Compound

Potential Physicochemical Differentiation vs. Unsubstituted Phenyl Analogs

In the absence of biological data, computed physicochemical properties can inform a hypothesis-driven selection. The target compound (MW 366.3 g/mol, XLogP3-AA 2.3) [1] can be compared to a foundational analog, N-(3-fluorophenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide (MW 298.3 g/mol, LogP ~3.67) , which lacks the chromene-3-carboxamide core. The target compound exhibits a significantly larger molecular weight and a lower projected lipophilicity (XLogP3-AA 2.3 vs. LogP 3.67), suggesting that the addition of the coumarin moiety drastically alters its physicochemical profile, potentially influencing membrane permeability and solubility compared to simpler fluorophenyl-pyrrolidine amides. This is a theoretical differentiation that requires experimental validation.

Physicochemical Properties Lipophilicity Calculated Properties

Procurement-Driven Application Scenarios for CAS 905662-33-1 Based on Current Evidence


Exploratory SAR Probe for Novel 2-Oxo-2H-Chromene-3-Carboxamide Pharmacology

Given the known pharmacology of its parent scaffold as both selective S1P receptor modulators and anti-H. pylori agents, this compound serves as a high-priority, novel probe to map the functional space of the unexplored 3-fluorophenyl-5-oxopyrrolidin-3-yl amide substructure [1][2]. Procurement is justified for research groups aiming to generate primary, proprietary SAR data, potentially discovering new bioactivity not seen in published analogs. The complete absence of data allows for both positive and negative results to be informative and publishable.

Validating a Physicochemical Hypothesis in Hit-to-Lead Optimization

The calculated physicochemical profile of the target compound (MW 366.3, XLogP3 2.3) [1] is markedly different from smaller, more lipophilic analogs in the 5-oxopyrrolidine series [2]. This makes the compound a critical tool for testing the hypothesis that appending a coumarin-3-carboxamide group improves drug-like properties such as solubility and reduces non-specific binding. Scientific selection over a simpler analog is warranted when the research goal is to experimentally measure these properties in a novel chemotype.

Core Scaffold for Parallel Synthesis and Focused Library Design

The commercial availability of the compound at a stated purity of 95% [1] makes it suitable as a starting material or a core scaffold for the synthesis of a focused library. The presence of multiple potentially reactive sites (the amide bridge, the lactam carbonyl, and the chromene-2-one) offers diverse vectors for chemical diversification. Procurement is strategic for groups investing in library synthesis to explore a new area of chemical space contiguous with known bioactive chromene-3-carboxamides [2].

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